Pterophorine
Overview
Description
Pterophorine is a chemical compound with the molecular formula C20H23NO7 and a molecular weight of 389.4 g/mol . It is an analog of nintedanib, a kinase inhibitor used in cancer treatment. This compound has demonstrated potent anticancer activity against various types of tumors, including lung and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pterophorine involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Pterophorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Pterophorine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its biological activity, particularly its anticancer properties.
Mechanism of Action
Pterophorine exerts its effects by targeting specific kinases involved in cell signaling pathways. It induces apoptosis in cancer cells by inhibiting the activity of these kinases, leading to the disruption of cellular processes essential for tumor growth and survival . The molecular targets and pathways involved include various kinases that play a role in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pterophorine is unique compared to other similar compounds due to its specific structure and potent anticancer activity. Similar compounds include:
Nintedanib: A kinase inhibitor used in cancer treatment.
Sorafenib: Another kinase inhibitor with anticancer properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
This compound stands out due to its specific molecular structure and the pathways it targets, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
(5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLADSWGNVREOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978449 | |
Record name | 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62786-99-6 | |
Record name | Pterophorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062786996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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